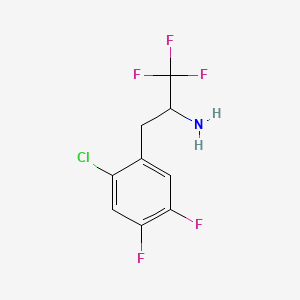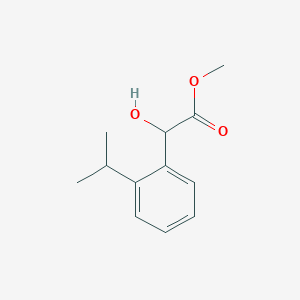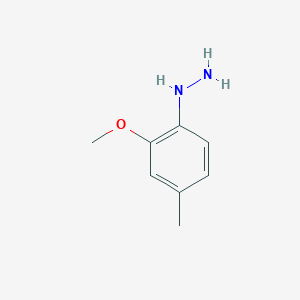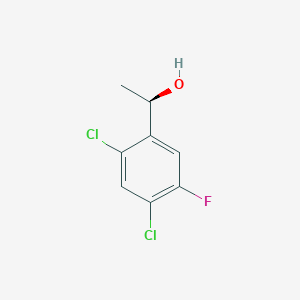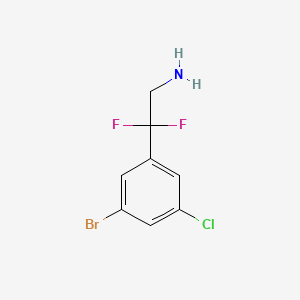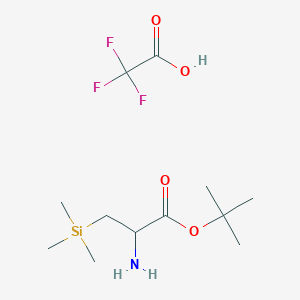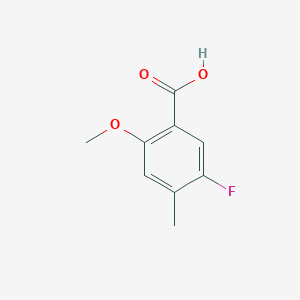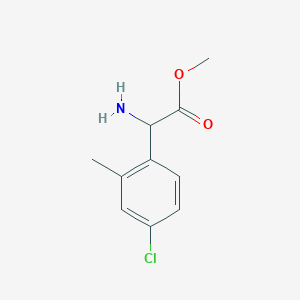
Methyl 2-amino-2-(4-chloro-2-methylphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-2-(4-chloro-2-methylphenyl)acetate is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of phenylacetic acid and contains both an amino group and a chloro-substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-amino-2-(4-chloro-2-methylphenyl)acetate can be synthesized through several methods. One common approach involves the reaction of 4-chloro-2-methylbenzaldehyde with glycine methyl ester in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.
Another method involves the use of 4-chloro-2-methylbenzyl chloride, which reacts with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. This reaction also proceeds under mild conditions and yields the desired product after purification.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The process typically includes steps such as mixing, reaction, purification, and drying. Industrial production may also involve the use of automated equipment to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-2-(4-chloro-2-methylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nitro or imino derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Hydroxyl or alkyl-substituted derivatives.
Applications De Recherche Scientifique
Methyl 2-amino-2-(4-chloro-2-methylphenyl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of various chemical products, including agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of methyl 2-amino-2-(4-chloro-2-methylphenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro-substituted phenyl ring can participate in hydrophobic interactions. These interactions may affect the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-amino-2-(3-chloro-4-methylphenyl)acetate
- Methyl 2-amino-2-(4-chloro-3-methylphenyl)acetate
- Methyl 2-amino-2-(4-chloro-2-ethylphenyl)acetate
Uniqueness
Methyl 2-amino-2-(4-chloro-2-methylphenyl)acetate is unique due to its specific substitution pattern on the phenyl ring. The presence of both an amino group and a chloro-substituted phenyl ring provides distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H12ClNO2 |
|---|---|
Poids moléculaire |
213.66 g/mol |
Nom IUPAC |
methyl 2-amino-2-(4-chloro-2-methylphenyl)acetate |
InChI |
InChI=1S/C10H12ClNO2/c1-6-5-7(11)3-4-8(6)9(12)10(13)14-2/h3-5,9H,12H2,1-2H3 |
Clé InChI |
YNFOPEUACBNVKF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)C(C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


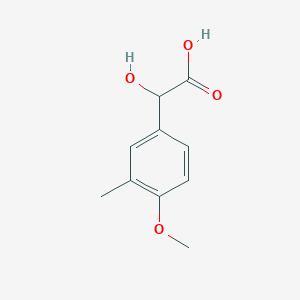
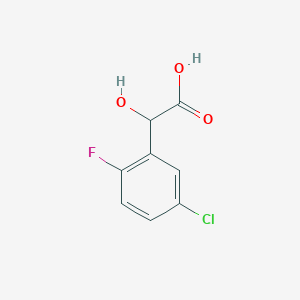
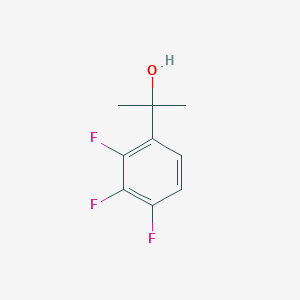
![2-(Bicyclo[2.2.1]heptan-2-yl)ethanethioamide](/img/structure/B13608547.png)
